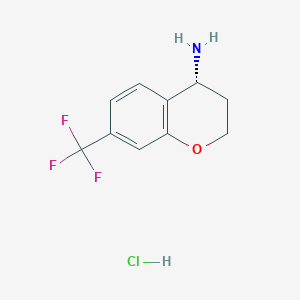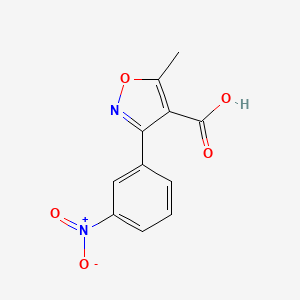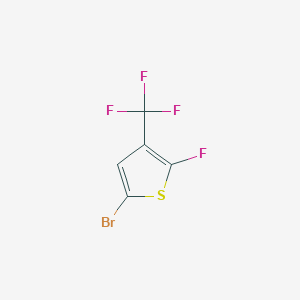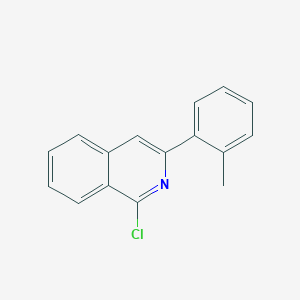
1-Chloro-3-(2-methylphenyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(o-tolyl)isoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring This particular compound features a chlorine atom at the first position and an o-tolyl group at the third position of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-(o-tolyl)isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives. This reaction typically involves the condensation of benzaldehyde derivatives with aminoacetals, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of 1-Chloro-3-(o-tolyl)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(o-tolyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to yield dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Amino or thio-substituted isoquinolines.
Oxidation: Isoquinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
Coupling: Biaryl isoquinoline derivatives.
Applications De Recherche Scientifique
1-Chloro-3-(o-tolyl)isoquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(o-tolyl)isoquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved vary based on the biological context and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloroisoquinoline: Lacks the o-tolyl group, making it less sterically hindered.
3-Chloroisoquinoline: Similar structure but with the chlorine atom at a different position.
1-Chloro-3-phenylisoquinoline: Features a phenyl group instead of an o-tolyl group.
Uniqueness
1-Chloro-3-(o-tolyl)isoquinoline is unique due to the presence of both the chlorine atom and the o-tolyl group, which can influence its reactivity and interactions with other molecules. The steric and electronic effects of these substituents can lead to distinct chemical properties and biological activities compared to other isoquinoline derivatives .
Propriétés
Numéro CAS |
54463-75-1 |
|---|---|
Formule moléculaire |
C16H12ClN |
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
1-chloro-3-(2-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16(17)18-15/h2-10H,1H3 |
Clé InChI |
FXDUGEWBUJHWRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC3=CC=CC=C3C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


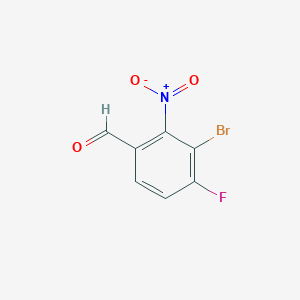
![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)
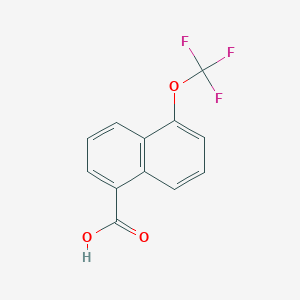

![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)

![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)
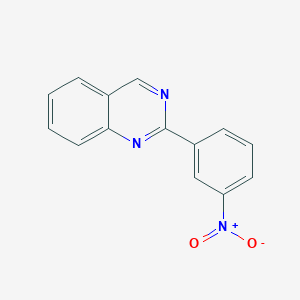
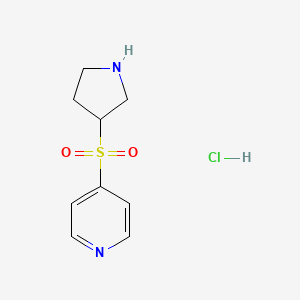
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
